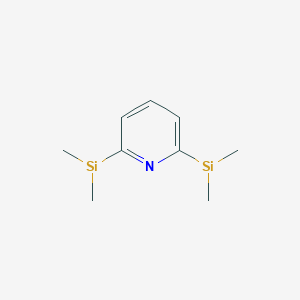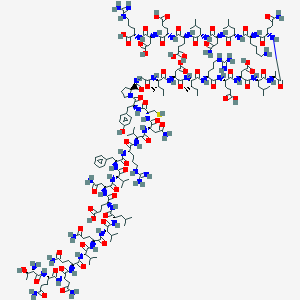
HES1 protein, human
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The HES1 protein is a transcription factor that plays a crucial role in regulating cell fate determination and differentiation during development. It is involved in the Notch signaling pathway, which is a highly conserved pathway that regulates cell fate decisions in a variety of organisms, including humans. The HES1 protein is expressed in many different tissues and cell types throughout the body, and its expression is tightly regulated by a variety of mechanisms.
作用機序
The HES1 protein functions as a transcriptional repressor, meaning that it binds to specific DNA sequences and prevents the transcription of target genes. In the context of the Notch signaling pathway, HES1 is downstream of the Notch receptor and acts to inhibit the expression of genes that promote cell differentiation. This allows cells to remain in an undifferentiated state and maintain their stem cell-like properties.
生化学的および生理学的効果
The HES1 protein has a variety of biochemical and physiological effects on cells. It is known to regulate the expression of a large number of genes involved in cell fate determination and differentiation, as well as other cellular processes such as apoptosis and cell cycle regulation. In addition, the HES1 protein has been shown to interact with a variety of other proteins, including other transcription factors and components of the Notch signaling pathway.
実験室実験の利点と制限
The HES1 protein is a valuable tool for laboratory experiments due to its role in regulating cell fate decisions and its involvement in the Notch signaling pathway. It can be used to study the effects of gene expression changes on cell differentiation and other cellular processes, and it can also be used as a target for drug development in diseases such as cancer. However, there are also limitations to using the HES1 protein in laboratory experiments, such as the difficulty of accurately controlling its expression levels and the potential for off-target effects.
将来の方向性
There are many potential future directions for research on the HES1 protein. One area of interest is the development of new drugs that target the Notch signaling pathway and the HES1 protein specifically, for the treatment of diseases such as cancer. In addition, further research is needed to fully understand the mechanisms by which the HES1 protein regulates cell fate decisions and other cellular processes, and to identify new target genes and protein interactions. Finally, the HES1 protein may also have applications in regenerative medicine, as it is involved in the maintenance of stem cell-like properties in certain cell types.
合成法
The HES1 protein is typically produced using recombinant DNA technology. This involves cloning the gene that encodes the protein into a suitable expression vector, which is then introduced into a host cell such as E. coli or yeast. The host cell is then grown under conditions that promote protein expression, and the HES1 protein is purified from the resulting cell lysate using a variety of chromatography and other separation techniques.
科学的研究の応用
The HES1 protein has been the subject of extensive scientific research, particularly in the fields of developmental biology and cancer biology. It is known to play a critical role in regulating cell fate decisions during embryonic development, and its dysregulation has been implicated in a variety of human diseases, including cancer. In addition, the HES1 protein has been used as a tool in various research applications, such as gene expression analysis and protein-protein interaction studies.
特性
CAS番号 |
149348-15-2 |
|---|---|
製品名 |
HES1 protein, human |
分子式 |
C183H296N54O61S |
分子量 |
4261 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C183H296N54O61S/c1-23-89(19)144(177(294)228-119(78-138(261)262)169(286)236-145(90(20)24-2)178(295)214-97(37-30-62-200-181(194)195)147(264)208-104(50-58-133(251)252)153(270)224-118(77-137(259)260)167(284)218-108(66-81(3)4)158(275)204-91(21)146(263)205-99(45-53-123(185)240)149(266)206-96(36-28-29-61-184)148(265)217-110(68-83(7)8)161(278)222-114(73-128(190)245)164(281)219-109(67-82(5)6)159(276)211-103(49-57-132(249)250)150(267)209-105(51-59-134(253)254)154(271)223-117(76-136(257)258)166(283)216-107(180(297)298)39-32-64-202-183(198)199)231-131(248)79-203-171(288)122-40-33-65-237(122)179(296)120(71-94-41-43-95(239)44-42-94)229-170(287)121(80-299)230-165(282)115(74-129(191)246)227-176(293)142(87(15)16)232-155(272)98(38-31-63-201-182(196)197)207-162(279)112(70-93-34-26-25-27-35-93)226-175(292)143(88(17)18)235-168(285)116(75-130(192)247)221-152(269)106(52-60-135(255)256)212-160(277)111(69-84(9)10)225-174(291)141(86(13)14)234-157(274)102(48-56-126(188)243)215-173(290)140(85(11)12)233-156(273)101(47-55-125(187)242)210-163(280)113(72-127(189)244)220-151(268)100(46-54-124(186)241)213-172(289)139(193)92(22)238/h25-27,34-35,41-44,81-92,96-122,139-145,238-239,299H,23-24,28-33,36-40,45-80,184,193H2,1-22H3,(H2,185,240)(H2,186,241)(H2,187,242)(H2,188,243)(H2,189,244)(H2,190,245)(H2,191,246)(H2,192,247)(H,203,288)(H,204,275)(H,205,263)(H,206,266)(H,207,279)(H,208,264)(H,209,267)(H,210,280)(H,211,276)(H,212,277)(H,213,289)(H,214,295)(H,215,290)(H,216,283)(H,217,265)(H,218,284)(H,219,281)(H,220,268)(H,221,269)(H,222,278)(H,223,271)(H,224,270)(H,225,291)(H,226,292)(H,227,293)(H,228,294)(H,229,287)(H,230,282)(H,231,248)(H,232,272)(H,233,273)(H,234,274)(H,235,285)(H,236,286)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,259,260)(H,261,262)(H,297,298)(H4,194,195,200)(H4,196,197,201)(H4,198,199,202)/t89-,90-,91-,92+,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,139-,140-,141-,142-,143-,144-,145-/m0/s1 |
InChIキー |
KZWYCAJKXTXSJZ-WSGYURFNSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)N |
SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)N |
正規SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)N |
その他のCAS番号 |
149348-15-2 |
配列 |
TQNQVQVLENVFRVNCYPGIDIREDLAQKLNLEEDR |
同義語 |
hairy and enhancer of split 1 HLH protein, human hairy and enhancer of split 1, (Drosophila), human hairy protein, human hairy-related bHLH protein, human HES-1 protein, human HES1 protein, human HRY protein, human transcription factor HES-1, human |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



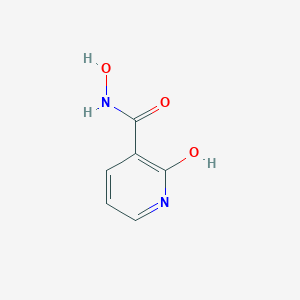
![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)

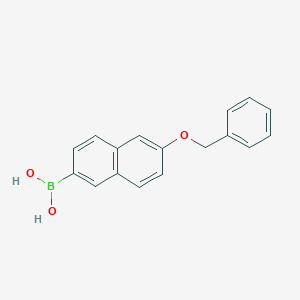
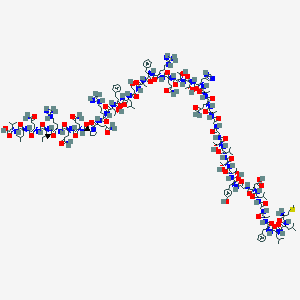
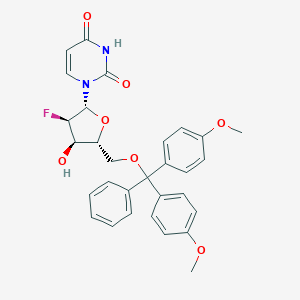
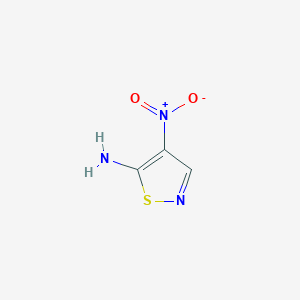
![4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B115914.png)
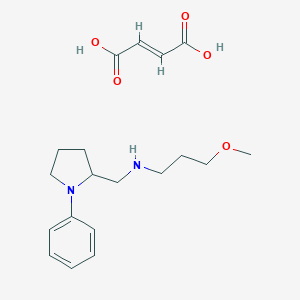
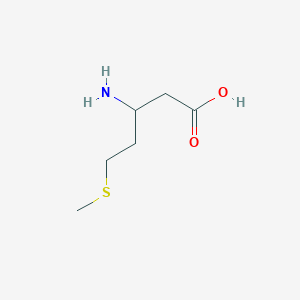
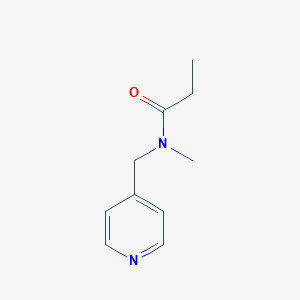
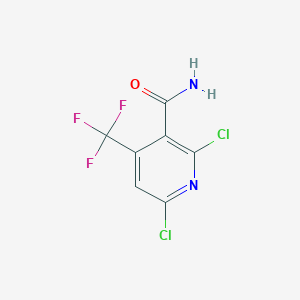
![N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide](/img/structure/B115924.png)
